Cas no 7748-36-9 (Oxetan-3-ol)

Oxetan-3-ol is a versatile heterocyclic alcohol characterized by its strained oxetane ring, which imparts unique reactivity and stability properties. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its ability to act as a polar, non-aromatic scaffold. The oxetane ring enhances metabolic stability and solubility, making it advantageous in drug design for improving pharmacokinetic profiles. Its compact structure also facilitates the introduction of functional groups, enabling precise modifications. Oxetan-3-ol is commonly employed in the development of bioactive molecules, offering a balance between steric constraints and synthetic flexibility. Proper handling under inert conditions is recommended due to its sensitivity.
Oxetan-3-ol structure
Oxetan-3-ol structure
商品名:Oxetan-3-ol
CAS番号:7748-36-9
MF:C3H6O2
メガワット:74.07854
MDL:MFCD09056790
CID:47735
PubChem ID:253660056

Oxetan-3-ol 化学的及び物理的性質

名前と識別子

    • Oxetan-3-ol
    • 3-Hydroxyoxetane
    • 3-hydroxy-extane
    • 3-Oxetanol
    • 1,3-Epoxy-2-propanol
    • oxatan-3-ol
    • oxetane-3-ol
    • BCP22368
    • A9806
    • 7748-36-9
    • O0409
    • F0001-2584
    • CS-W007362
    • DTXSID30433064
    • 3-hydroxy-oxetane
    • 3-Hydroxy oxetane
    • PB25111
    • FT-0602200
    • Z1123686553
    • BDBM50551691
    • J-512992
    • AKOS005146130
    • GS-4374
    • MFCD09056790
    • AM20020046
    • QMLWSAXEQSBAAQ-UHFFFAOYSA-N
    • EN300-69923
    • SY002910
    • CHEMBL4755200
    • 3-Hydroxyoxetane, 95%
    • DB-014956
    • BBL102002
    • STL555801
    • MDL: MFCD09056790
    • インチ: 1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2
    • InChIKey: QMLWSAXEQSBAAQ-UHFFFAOYSA-N
    • ほほえんだ: OC1COC1

計算された属性

  • せいみつぶんしりょう: 74.036779g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 74.036779g/mol
  • 単一同位体質量: 74.036779g/mol
  • 水素結合トポロジー分子極性表面積: 29.5Ų
  • 重原子数: 5
  • 複雑さ: 31.9
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.167 g/mL at 25 °C
  • ふってん: 50°C/0.3mmHg(lit.)
  • フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
  • 屈折率: n20/D 1.438
  • PSA: 29.46000
  • LogP: -0.62250
  • かんど: 窒素充填貯蔵

Oxetan-3-ol セキュリティ情報

Oxetan-3-ol 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Oxetan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
\nEN300-69923-100mg
oxetan-3-ol
7748-36-9 93.0%
100mg
$19.0 2022-10-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002910-10g
Oxetan-3-ol
7748-36-9 ≥95%
10g
¥128.00 2024-07-09
TRC
O846575-5g
3-Oxetanol
7748-36-9
5g
$178.00 2023-05-17
Enamine
\nEN300-69923-50mg
oxetan-3-ol
7748-36-9 93.0%
50mg
$19.0 2022-10-09
Enamine
EN300-69923-50mg
oxetan-3-ol
7748-36-9 93.0%
50mg
$19.0 2022-10-09
eNovation Chemicals LLC
D519637-25g
3-Hydroxyoxetane
7748-36-9 97%
25g
$820 2024-05-24
eNovation Chemicals LLC
D644193-25g
oxetan-3-ol
7748-36-9 95%
25g
$60 2024-05-25
eNovation Chemicals LLC
D644193-250g
oxetan-3-ol
7748-36-9 95%
250g
$350 2024-05-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD34922-5g
Oxetan-3-ol
7748-36-9 96%
5g
¥111.0 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD34922-500g
Oxetan-3-ol
7748-36-9 96%
500g
¥5723.0 2022-02-28

Oxetan-3-ol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:7748-36-9)Oxetan-3-ol
注文番号:A9806
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 16:47
価格 ($):321.0

Oxetan-3-ol 関連文献

Oxetan-3-olに関する追加情報

Introduction to Oxetan-3-ol (CAS No: 7748-36-9)

Oxetan-3-ol, with the chemical formula C₄H₈O₂ and CAS number 7748-36-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxetane class, characterized by a three-membered oxygen-containing ring structure. The presence of the hydroxyl group at the third position of the oxetane ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of Oxetan-3-ol allows for facile functionalization, making it a versatile building block in medicinal chemistry. Its stability under various reaction conditions and its ability to undergo nucleophilic substitution reactions make it particularly useful in the development of drug candidates. Recent advancements in synthetic methodologies have further highlighted the importance of oxetanes as scaffolds for designing novel therapeutic agents.

In recent years, Oxetan-3-ol has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The oxetane ring can be strategically incorporated into drug molecules to enhance binding affinity and selectivity, thereby improving therapeutic efficacy.

One notable application of Oxetan-3-ol is in the synthesis of protease inhibitors. Proteases play a pivotal role in numerous physiological processes, and their inhibition is often employed to treat conditions such as HIV/AIDS, hepatitis C, and cancer. The hydroxyl group in Oxetan-3-ol allows for selective modifications that can fine-tune the properties of protease inhibitors, leading to more effective drugs with reduced side effects.

Moreover, Oxetan-3-ol has been utilized in the development of antimicrobial agents. The unique structural features of oxetanes enable them to interact with bacterial enzymes and disrupt essential metabolic pathways. Researchers have reported the use of Oxetan-3-ol derivatives as scaffolds for designing novel antibiotics that exhibit potent activity against drug-resistant strains of bacteria.

Recent research has also explored the potential of Oxetan-3-ol in the field of materials science. Its ability to form stable complexes with metal ions has led to applications in catalysis and polymer chemistry. For example, oxetane-based polymers have been investigated for their potential use as biodegradable materials, showcasing the broad applicability of this compound beyond pharmaceuticals.

The synthesis of Oxetan-3-ol typically involves reactions such as epoxide ring opening followed by hydroxylation or oxidation. Advances in green chemistry have prompted researchers to develop more sustainable methods for producing this compound, including biocatalytic approaches that minimize waste and energy consumption.

In conclusion, Oxetan-3-ol (CAS No: 7748-36-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex challenges. As our understanding of its applications continues to grow, so too will its importance in advancing scientific discovery and technological innovation.

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